Z-Gly-pro-osu

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

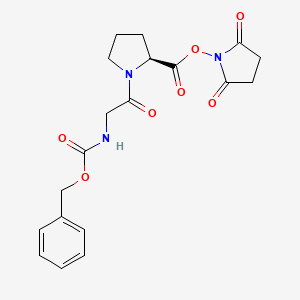

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O7/c23-15-8-9-16(24)22(15)29-18(26)14-7-4-10-21(14)17(25)11-20-19(27)28-12-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12H2,(H,20,27)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOEIDHODHKSHNL-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Z Gly Pro Osu: Foundational Compound in Advanced Peptide Chemistry Research

Contextual Role of Activated Esters in Peptide Bond Formation Mechanisms

The synthesis of peptides is a thermodynamically unfavorable process that requires the activation of a carboxylic acid group to facilitate its reaction with an amine. rsc.org Activated esters are a class of carboxylic acid derivatives that serve this purpose effectively. rsc.org They are designed to be sufficiently reactive to form a peptide bond under mild conditions while minimizing undesirable side reactions, most notably racemization. rsc.orgbachem.com The "overactivation" of carboxylic groups using some conventional coupling reagents can lead to a loss of stereochemical integrity at the alpha-carbon of the amino acid, a significant challenge in peptide synthesis. rsc.org Activated esters, with their well-defined structures and moderate reactivity, offer a solution to this problem. rsc.org

These esters function by providing a good leaving group, which is displaced by the nucleophilic attack of the amino group of another amino acid or peptide. fiveable.me This process results in the formation of a stable amide linkage. nih.gov The choice of the activating group is critical and influences the reaction rate, yield, and the purity of the final peptide product.

Historical Development and Academic Significance of N-Hydroxysuccinimide Esters in Peptide Synthesis Methodologies

The journey to find ideal activating groups has been a central theme in the history of peptide synthesis. In 1955, the use of 4-nitrophenol (B140041) esters for the synthesis of the neuropeptide oxytocin (B344502) was a significant milestone. amerigoscientific.comthieme-connect.com This spurred further investigation into various activated esters. thieme-connect.com

A major breakthrough came in 1963 when Anderson and his colleagues introduced N-hydroxysuccinimide (NHS) esters. amerigoscientific.comthieme-connect.com These esters proved to be highly advantageous due to their ability to form water-soluble byproducts under neutral conditions, simplifying the purification process. amerigoscientific.comthieme-connect.com NHS esters are relatively stable, often crystalline solids, and react efficiently with amines to form peptide bonds. amerigoscientific.comchemicalbook.com Their shelf-stability and reactivity under mild conditions have made them one of the most widely used classes of activated esters in synthetic organic chemistry. amerigoscientific.com The dicyclohexylcarbodiimide (B1669883) (DCC) method is a common approach for synthesizing these valuable N-hydroxysuccinimide esters. chemicalbook.com

The versatility of NHS esters extends beyond just peptide bond formation. They are extensively used for labeling peptides and proteins with various functional molecules like biotin (B1667282) and fluorophores. nih.gov Furthermore, they are employed in the functionalization of surfaces for applications in proteomics and diagnostics. amerigoscientific.com

Specific Academic Relevance of Z-Gly-Pro-OSu in Dipeptide Synthesis and Derivatization Studies

This compound is a specific example of an N-hydroxysuccinimide ester that has found its niche in academic research. It is a dipeptide, Glycyl-Proline, where the N-terminus of glycine (B1666218) is protected by a benzyloxycarbonyl (Z) group, and the C-terminus of proline is activated as an N-hydroxysuccinimide ester. This structure makes it a valuable building block for the synthesis of longer peptides containing the Gly-Pro sequence.

Research has shown the utility of this compound in the synthesis of larger peptides. For instance, it has been used as a precursor in the preparation of Z-Gly-Pro-Ala. researchgate.net The Z-group provides temporary protection to the N-terminal amine, preventing it from participating in unwanted reactions, while the OSu group activates the C-terminal carboxyl group for subsequent coupling reactions.

Furthermore, derivatives of the Z-Gly-Pro sequence are utilized as substrates in enzymatic assays. For example, Z-Gly-Pro-AMC serves as a fluorogenic substrate for prolyl endopeptidase, where cleavage of the bond releases a fluorescent molecule, allowing for the measurement of enzyme activity. medchemexpress.comontosight.ai This highlights the importance of the Gly-Pro motif in biological recognition and the role of synthetic derivatives like this compound in studying these processes.

Below is a table summarizing the key chemical information for this compound and its parent dipeptide.

| Property | This compound | Z-Gly-Pro-OH |

| CAS Number | 38417-02-6 | 1160-54-9 guidechem.com |

| Molecular Formula | C19H21N3O7 | C15H18N2O5 guidechem.com |

| Appearance | White Powder chemicalbook.com | White Crystalline Solid guidechem.com |

| Primary Use | Peptide Synthesis chemicalbook.comlookchem.com | Peptide Synthesis guidechem.com |

Synthetic Methodologies and Strategies for Z Gly Pro Osu and Analogous Dipeptide Active Esters

Classical Coupling Reagent Applications in Z-Gly-Pro-OSu Synthesis

The formation of the active ester this compound typically involves the activation of the carboxylic acid of the dipeptide Z-Gly-Pro, followed by reaction with N-hydroxysuccinimide (NHS). This activation is most commonly achieved through the use of coupling reagents.

Dicyclohexylcarbodiimide (B1669883) (DCC) Mediated Activation with N-Hydroxysuccinimide

Dicyclohexylcarbodiimide (DCC) is a widely used and cost-effective coupling reagent for the synthesis of amides and esters, including the N-hydroxysuccinimide ester of Z-Gly-Pro. creative-peptides.comamericanpeptidesociety.orgbachem.com The reaction mechanism involves the activation of the carboxyl group of the N-protected dipeptide by DCC to form a highly reactive O-acylisourea intermediate. creative-peptides.comamericanpeptidesociety.org This intermediate is then subjected to nucleophilic attack by N-hydroxysuccinimide (NHS) to yield the desired active ester, this compound, and the insoluble byproduct, dicyclohexylurea (DCU). creative-peptides.comgoogle.com

The general procedure involves dissolving the N-protected dipeptide (Z-Gly-Pro) and NHS in a suitable organic solvent, followed by the addition of DCC. google.commdpi.com The reaction is often carried out at low temperatures (e.g., 0 °C) initially and then allowed to proceed at room temperature. mdpi.com The formation of DCU as a precipitate facilitates its removal by filtration. google.comnih.gov

Table 1: Key Steps in DCC/NHS Mediated Synthesis of this compound

| Step | Description | Key Reagents |

| 1 | Activation of Z-Gly-Pro | Dicyclohexylcarbodiimide (DCC) |

| 2 | Formation of Active Ester | N-Hydroxysuccinimide (NHS) |

| 3 | Byproduct Formation | Dicyclohexylurea (DCU) |

| 4 | Purification | Filtration to remove DCU |

Exploration of Alternative Activating Agents for this compound Formation

While DCC is effective, the formation of the insoluble DCU byproduct can sometimes complicate purification. creative-peptides.comnih.gov This has led to the exploration of alternative activating agents. Water-soluble carbodiimides like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC or EDAC) offer an advantage as their urea (B33335) byproduct is water-soluble and can be easily removed by extraction. interchim.frresearchgate.net

Other classes of coupling reagents have also been developed to improve efficiency and minimize side reactions like racemization. americanpeptidesociety.org These include:

Phosphonium (B103445) Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate) are highly effective, especially for hindered couplings. peptide.comuva.nl

Uronium/Aminium Salts: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are popular for their high coupling rates and suppression of racemization, especially when used with additives like 1-hydroxybenzotriazole (B26582) (HOBt). bachem.compeptide.comacs.org

N,O-bis(trimethylsilyl)acetamide (BSA): In combination with NHS, BSA has been used for dipeptide synthesis under mild conditions, with the advantage that byproducts and excess reactants are water-soluble or easily hydrolyzed. researchgate.netrhhz.net

Table 2: Comparison of Alternative Activating Agents

| Activating Agent | Key Advantage | Byproduct Characteristics |

| EDC | Water-soluble byproduct | Easily removed by extraction |

| PyBOP | Effective for hindered couplings | Soluble in common organic solvents |

| HBTU/HATU | High coupling rates, low racemization | Soluble in water and organic solvents. bachem.com |

| BSA/NHS | Mild conditions, simple workup | Water-soluble or hydrolysable. researchgate.netrhhz.net |

Solution-Phase Synthesis Protocols for this compound Derivatives

Solution-phase peptide synthesis (LPPS) remains a cornerstone for the industrial production of peptides. rhhz.net It allows for the purification of intermediates at each step, which can lead to higher purity of the final product compared to solid-phase synthesis. bachem.com The synthesis of this compound and its derivatives is well-suited to solution-phase protocols. americanpeptidesociety.orgbachem.com

The general strategy involves the coupling of an N-protected glycine (B1666218), such as Z-Gly, with a proline derivative. The resulting dipeptide, Z-Gly-Pro, is then activated and converted to its N-hydroxysuccinimide ester. The use of pre-formed active esters of the N-protected amino acid, such as Z-Gly-OSu, can also be employed to react with the proline component. thieme-connect.de

A key advantage of LPPS is the ability to precisely monitor the reaction at each stage. rhhz.net However, it can be more time-consuming and solvent-intensive than solid-phase methods. rhhz.net The purification of intermediates often involves techniques like recrystallization or chromatography.

Optimization of Reaction Conditions and Process Parameters for this compound Synthesis

The efficiency and yield of this compound synthesis are highly dependent on the reaction conditions. Optimizing parameters such as solvent, temperature, and reaction time is crucial for a successful outcome.

Solvent Effects on this compound Formation and Reaction Efficiency

The choice of solvent significantly impacts the solubility of reactants, the reaction rate, and the ease of purification. For DCC-mediated couplings, common solvents include:

Dichloromethane (B109758) (DCM): Highly effective for the formation of the O-acylisourea intermediate and is suitable for non-aqueous reactions. creative-peptides.comnih.gov

Dimethylformamide (DMF): A polar aprotic solvent that is widely used due to its excellent solvating properties for peptides and reagents. creative-peptides.comnih.gov

Tetrahydrofuran (THF): Often used in DCC/NHS reactions. google.comoup.com A mixture of THF and water has been shown to be an environmentally friendly option that facilitates the precipitation and removal of DCU. nih.gov

Dioxane: Has been used in the synthesis of N-hydroxysuccinimide esters with DCC. google.commdpi.com

The solvent can also influence the rate of aminolysis. For instance, using water or a water/dimethyl sulfoxide (B87167) mixture has been shown to significantly accelerate the reaction, reducing the time required from 24 hours to just 1-2 hours in some cases. acs.org

Table 3: Common Solvents and Their Applications in this compound Synthesis

| Solvent | Application | Notes |

| Dichloromethane (DCM) | Formation of activated esters. nih.govrsc.org | Effective for non-aqueous conditions. creative-peptides.com |

| Dimethylformamide (DMF) | General solvent for peptide coupling. nih.gov | Good solubility for reactants. creative-peptides.com |

| Tetrahydrofuran (THF) | DCC/NHS couplings. google.comoup.com | Can be used in a mixture with water. nih.gov |

| Dioxane | DCC/NHS couplings. google.commdpi.com | Often used in combination with other solvents. mdpi.com |

Temperature and Reaction Time Dependence in Synthesis Protocols

Temperature and reaction time are critical parameters that must be carefully controlled to maximize yield and minimize side reactions, such as racemization.

Temperature: Many coupling reactions, particularly those involving DCC, are initiated at a reduced temperature (e.g., 0-4 °C) to control the initial exothermic reaction and minimize side reactions. mdpi.comoup.com The reaction is then typically allowed to warm to room temperature and stirred for several hours to overnight to ensure completion. google.commdpi.com However, optimal temperatures can vary depending on the specific reagents and substrates used. beilstein-journals.org In some cases, elevated temperatures (e.g., 40-80 °C) may be employed to accelerate the reaction, especially with less reactive substrates or when using microwave irradiation. researchgate.netmdpi.com

Reaction Time: The duration of the reaction is crucial for achieving complete conversion without promoting degradation or side reactions. Reaction times can range from a few hours to overnight. google.commdpi.comaxispharm.com Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is essential to determine the optimal reaction time. mdpi.comnih.gov For example, the formation of activated esters with DCC/HOBt in dichloromethane has been observed to be complete within 30 minutes. nih.govrsc.org In other protocols, stirring overnight is common to ensure the reaction goes to completion. google.comnih.gov

Table 4: Typical Temperature and Time Parameters for Dipeptide Ester Synthesis

| Coupling Reagent | Temperature | Reaction Time | Reference |

| DCC/NHS | 0 °C to Room Temperature | 2 hours at 0 °C, then overnight | mdpi.com |

| DCC/NHS | 4 °C | 20 hours | oup.com |

| DCC/DMAP | Room Temperature | 24 hours | nih.gov |

| TiCl4 (Microwave) | 40 °C | 20-40 minutes | mdpi.com |

Stereochemical Considerations in this compound Synthesis

Maintaining stereochemical integrity is a paramount concern in peptide synthesis, including the preparation of this compound. The biological activity of peptides is intrinsically linked to their specific three-dimensional structure, which is dictated by the chirality of the constituent amino acids. The synthesis of this compound involves the activation of the carboxyl group of the Z-Gly-Pro dipeptide, a step where the chiral center of the proline residue is susceptible to racemization. routledge.com

The proline residue in this compound possesses a unique cyclic structure, which imparts significant conformational rigidity. This five-membered pyrrolidine (B122466) ring restricts rotation around the N-Cα bond, a property that distinguishes proline from all other proteinogenic amino acids and often makes it less prone to racemization than other amino acids during coupling reactions. rsc.org However, the risk is not entirely eliminated.

Racemization during the activation of N-protected amino acids or peptides frequently proceeds through the formation of an oxazolone (B7731731) (or azlactone) intermediate. routledge.comwiley-vch.de The formation of this planar intermediate leads to the loss of stereochemical information at the α-carbon. While the activation of the carboxyl group is necessary for forming the N-hydroxysuccinimide ester, the conditions must be carefully controlled to suppress this side reaction.

The choice of coupling method and reagents is crucial for preserving chiral purity. The use of N-hydroxysuccinimide to form active esters is a well-established strategy known to minimize racemization, particularly when compared to methods involving more reactive intermediates like acid chlorides or symmetrical anhydrides. google.comorganic-chemistry.org The reaction is typically performed at low temperatures (e.g., 0 °C) to further reduce the rate of potential side reactions, including racemization. google.com The presence of a base, which can promote enolization and subsequent racemization, must also be carefully managed. organic-chemistry.org

In the synthesis of this compound, the glycine residue is achiral, so the only stereocenter of concern is the L-proline. The activation of the dipeptide Z-Gly-Pro-OH to its OSu ester is the critical step. The stability of the proline ring helps to maintain its configuration. Analytical techniques such as chiral HPLC or NMR spectroscopy using chiral shift reagents can be employed to assess the enantiomeric purity of the final product and confirm that the synthesis proceeded without significant stereomutation. organic-chemistry.org

Table 2: Factors Influencing Stereochemical Integrity in this compound Synthesis

| Factor | Influence on Stereochemistry | Mitigation Strategy | References |

|---|---|---|---|

| Activation Method | Highly reactive intermediates (e.g., acid chlorides) increase the risk of oxazolone formation and racemization. | Use of N-hydroxysuccinimide (HOSu) to form a moderately reactive, isolable active ester. | google.comorganic-chemistry.org |

| Temperature | Higher temperatures can increase the rate of racemization. | Conducting the activation and coupling reactions at low temperatures (e.g., 0 °C to room temperature). | google.com |

| Base | Excess or strong bases can facilitate the abstraction of the α-proton, leading to enolization and racemization. | Stoichiometric control of a mild base, if required. Tertiary amines are commonly used. | routledge.comorganic-chemistry.org |

| Proline Structure | The rigid pyrrolidine ring of proline inherently restricts the formation of a planar oxazolone, thus reducing the risk of racemization compared to other amino acids. | The intrinsic nature of the proline residue is advantageous. | rsc.org |

Advanced Research Applications of Z Gly Pro Osu in Peptide Assembly

Strategic Utility in Solution-Phase Peptide Synthesis.sigmaaldrich.com

Solution-phase peptide synthesis (SPPS) remains a cornerstone of peptide chemistry, offering flexibility in scale and purification strategies. Z-Gly-Pro-OSu is particularly well-suited for this approach due to its activated nature, which facilitates efficient bond formation under relatively mild conditions. uniurb.it

Facile Coupling with Free Amino Acids and Short Peptides.researchgate.net

The N-hydroxysuccinimide (OSu) ester of this compound is a highly reactive group that readily couples with the free amino group of amino acids or the N-terminus of a peptide chain. uniurb.it This reactivity allows for the straightforward extension of a peptide sequence. For instance, research has demonstrated the successful coupling of this compound with alanine (B10760859) to produce Z-Gly-Pro-Ala. researchgate.net The reaction proceeds by nucleophilic attack of the amino group on the activated carbonyl carbon of the OSu ester, forming a new peptide bond and releasing N-hydroxysuccinimide as a byproduct. This method has been employed in the synthesis of various protected di- and tripeptides. researchgate.net

A notable example is the synthesis of Z-Pro-(2S,4R)-Hyp-OH, where Z-Pro-OSu was reacted with H-(2S,4R)-Hyp-OH in dimethylformamide (DMF) to achieve a high yield of the desired dipeptide. thieme-connect.de This highlights the utility of OSu-activated dipeptides in incorporating non-standard amino acids into a peptide sequence.

Efficiency and Yield Optimization in this compound Mediated Couplings.sigmaaldrich.comresearchgate.net

The efficiency of coupling reactions involving this compound is a key factor in its widespread use. The use of the OSu active ester generally leads to high coupling yields, minimizing the need for large excesses of the coupling agent and simplifying purification of the final product. uniurb.itresearchgate.net For example, the synthesis of Z-Gly-Pro-Ala from this compound and alanine resulted in a 53% yield. researchgate.net Similarly, the reaction of Z-Ala-OSu with Ala2 yielded Z-Ala3 in 83% yield, and Z-Gly-OSu with Ala2 produced Z-Gly-Ala2 in 61% yield. researchgate.net

The choice of solvent and base can influence the reaction's efficiency. Solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM) are commonly used. thieme-connect.depeptide.com The addition of a mild base, such as sodium bicarbonate, is often employed to neutralize the acidic proton of the incoming amino acid's amino group, thereby facilitating the nucleophilic attack. thieme-connect.de

| Reactants | Product | Yield (%) |

| This compound + Alanine | Z-Gly-Pro-Ala | 53 |

| Z-Ala-OSu + Ala₂ | Z-Ala₃ | 83 |

| Z-Gly-OSu + Ala₂ | Z-Gly-Ala₂ | 61 |

Table 1: Representative yields of coupling reactions utilizing Z-amino acid-OSu derivatives. researchgate.net

Control of Stereochemical Integrity During this compound Coupling Reactions.researchgate.netthieme-connect.de

Maintaining the stereochemical integrity of the chiral centers in amino acids is paramount during peptide synthesis to ensure the biological activity of the final peptide. The use of this compound is advantageous in this regard. The N-benzyloxycarbonyl (Z) protecting group, in combination with the proline residue, helps to minimize racemization at the C-terminal amino acid during the coupling reaction. thieme-connect.de Proline itself is less prone to racemization due to its cyclic structure, which restricts the formation of the oxazolone (B7731731) intermediate responsible for the loss of stereochemistry. thieme-connect.de

Furthermore, the active ester method, particularly with N-hydroxysuccinimide, is known to be one of the safer methods for segment condensation with a reduced risk of racemization compared to more aggressive activation methods. thieme-connect.de While racemization is always a concern in peptide synthesis, the inherent properties of the Z-Gly-Pro moiety contribute to a high degree of stereochemical control. richmond.edu

Segment Condensation Approaches Utilizing this compound.researchgate.net

Segment condensation is a powerful strategy for the synthesis of long peptides, where smaller, protected peptide fragments are coupled together. This compound can be used to prepare dipeptide segments that are then used in these convergent syntheses. The active ester method is one of the frequently used techniques for segment condensation. thieme-connect.de

The this compound unit can be coupled to another amino acid or a short peptide to form a larger protected fragment. This fragment, after deprotection of the C-terminus or N-terminus, can then be used in a subsequent coupling step. This approach allows for the efficient construction of larger peptide chains by combining pre-synthesized blocks, which can be particularly advantageous for sequences that are difficult to assemble in a stepwise manner. thieme-connect.de

Preparation of N-Protected Dipeptides and Their Complex Analogs.researchgate.net

The primary application of this compound is in the synthesis of N-protected dipeptides. The Z-group serves as a temporary protecting group for the N-terminus, preventing unwanted side reactions during the coupling step. bachem.com Once the desired peptide bond is formed, the Z-group can be removed under specific conditions, typically through catalytic hydrogenation, to reveal the free amino group for further chain elongation. thieme-connect.de

This methodology allows for the synthesis of a wide array of dipeptide and tripeptide analogs. For instance, this compound has been utilized to prepare Z-Gly-Pro-Ala. researchgate.net The versatility of this approach extends to the incorporation of various amino acid residues, enabling the creation of a diverse library of peptide fragments for various research purposes, including structure-activity relationship studies and the development of enzyme substrates. researchgate.net

| Starting Material | Coupled Amino Acid/Peptide | Product |

| This compound | Alanine | Z-Gly-Pro-Ala |

| Z-Ala-OSu | Pro-Gly | Z-Ala-Pro-Gly |

| Z-Ala-OSu | Ala₂ | Z-Ala₃ |

| Z-Gly-OSu | Ala₂ | Z-Gly-Ala₂ |

Table 2: Examples of N-protected di- and tripeptides synthesized using Z-amino acid-OSu derivatives. researchgate.net

Development of Novel Peptide-Based Compounds and Derivatives via this compound Reactivity.uniurb.itthieme-connect.de

The reactivity of this compound extends beyond the simple elongation of a peptide chain. It serves as a key intermediate in the synthesis of more complex peptide-based compounds and derivatives. The activated ester can react with a variety of nucleophiles, not just amino acids, allowing for the introduction of different functional groups at the C-terminus of the dipeptide.

For example, the Z-Gly-Pro moiety can be incorporated into larger molecular scaffolds to create peptidomimetics or peptide-drug conjugates. The ability to synthesize the core dipeptide unit with a reactive handle (the OSu ester) provides a platform for further chemical modification. This has been demonstrated in the synthesis of proline analogues and other modified peptides where the Z-Pro-OSu derivative was a crucial starting material. thieme-connect.de The development of such novel compounds is essential for exploring new therapeutic avenues and understanding complex biological processes. google.com

Mechanistic and Reactivity Studies of Z Gly Pro Osu

Reaction Kinetics and Thermodynamic Profiles of Active Ester Aminolysis

The aminolysis of active esters like Z-Gly-Pro-OSu is a fundamental process in solution-phase peptide synthesis. The reaction involves the nucleophilic attack of an amine on the activated carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to form the amide bond and release the N-hydroxysuccinimide (HOSu) leaving group.

The kinetics of this reaction are influenced by several factors, including the concentration of reactants, temperature, and the solvent used. The rate of aminolysis for N-hydroxysuccinimide esters is generally rapid. In aqueous solutions, selective acylation can be achieved by controlling the pH, as the aminolysis reaction is highly efficient. oup.com The process involves the activation of the carbonyl carbon, making it susceptible to nucleophilic attack. oup.com

Table 1: Representative Kinetic Parameters for Active Ester Aminolysis This table presents typical data for reactions analogous to the aminolysis of this compound, illustrating the factors that influence reaction rates.

| Reactant System | Solvent | Relative Rate | Key Observations |

| Z-Amino Acid-OSu + Amino Acid Ester | DMF | High | Standard condition for peptide coupling. |

| Z-Amino Acid-OSu + Amino Acid Ester | CH₂Cl₂ | Moderate | Lower polarity can slow down the stabilization of charged intermediates. ekb.eg |

| Z-Amino Acid-OSu + Amino Acid Ester | Acetonitrile | High | Aprotic polar solvent, often provides good yields. ekb.eg |

| Z-Amino Acid-OSu + Amino Acid in H₂O/Organic Mix | pH-dependent | Variable | Rate and selectivity depend on the pH controlling the nucleophilicity of the amine. oup.com |

Influence of Protecting Groups on this compound Reactivity

The reactivity of this compound is profoundly influenced by its constituent protecting and activating groups: the Benzyloxycarbonyl (Z) group, the Proline (Pro) residue, and the N-hydroxysuccinimide (OSu) ester.

Benzyloxycarbonyl (Z) Group : As an N-terminal protecting group, the Z-group serves a critical function beyond simply blocking the amine. researchgate.net It is a urethane-type protection, which is known to significantly suppress racemization during coupling reactions. alchemyst.co.uk This is because the urethane (B1682113) linkage makes the formation of a chiral-labile oxazolone (B7731731) intermediate energetically unfavorable. alchemyst.co.uk The Z-group is stable under the conditions of the coupling reaction but can be removed later via methods like catalytic hydrogenation or acidolysis, providing orthogonality in a multi-step synthesis. thieme-connect.dewiley-vch.de The protecting group should not electronically or sterically hinder the reaction at the carboxyl group. wiley-vch.de

Proline (Pro) Residue : Proline's unique cyclic structure locks the peptide backbone, reducing conformational flexibility. This rigidity can influence the rate of both the intended coupling reaction and potential side reactions. Because proline is a secondary amine, it is sterically hindered. However, when it is the C-terminal residue in the activated component (as in Z-Gly-Pro -OSu), the risk of racemization of the proline residue itself is nonexistent as it lacks an alpha-hydrogen. Furthermore, the preceding amino acid (Glycine) is also achiral. This specific sequence minimizes the risk of epimerization during activation and coupling. osti.gov

N-hydroxysuccinimide (OSu) Ester : The OSu group is an "active ester" moiety. It converts the carboxyl group into a good leaving group, facilitating the nucleophilic acyl substitution by an incoming amine. researchgate.net N-hydroxysuccinimide is acidic enough to be a stable leaving group, yet the resulting active ester is generally stable enough to be isolated and stored. sigmaaldrich.com Its reactivity is a balance; it is reactive enough for efficient aminolysis but not so reactive as to be unstable or prone to excessive side reactions under typical storage and reaction conditions.

Intramolecular and Intermolecular Interactions Governing this compound Reaction Pathways

The reaction pathways of this compound are not governed solely by inductive electronic effects but are also significantly directed by non-covalent interactions.

Intermolecular Interactions : Research on analogous glycine (B1666218) ester systems suggests that hydrogen bonding and other intermolecular forces play a crucial role in the reaction mechanism. researchgate.net It is hypothesized that the incoming amine can form hydrogen-bonded clusters, and these interactions can stabilize the transition state of the aminolysis reaction. researchgate.net In the case of this compound, the carbonyl oxygen of the Z-group and the amide carbonyl can act as hydrogen bond acceptors, potentially orienting the attacking amine for optimal nucleophilic attack. Computational modeling techniques, such as protein-protein docking and molecular dynamics simulations, are often used to study such non-covalent interactions that stabilize transition states in biological and chemical systems. nih.govnih.gov The relative reactivity of amino acid side chains is also heavily influenced by their ability to form these interactions. nih.gov

Solvent Effects on this compound Reaction Mechanisms and Selectivity

The solvent is not an inert medium but an active participant in the reaction, influencing both kinetics and mechanism. nih.gov

Solvent Polarity : Polar aprotic solvents like Dimethylformamide (DMF), Acetonitrile (MeCN), and Tetrahydrofuran (THF) are generally preferred for active ester couplings. ekb.eg These solvents can solvate the charged species in the transition state, lowering the activation energy and accelerating the reaction. numberanalytics.com In contrast, less polar solvents like chloroform (B151607) or dichloromethane (B109758) can result in lower yields and purity. ekb.eg

Hydrogen Bonding Capacity : Solvents capable of hydrogen bonding can influence the reaction by interacting with both the reactants and the transition state. numberanalytics.com For instance, a protic solvent could potentially solvate the incoming amine, reducing its nucleophilicity. Therefore, anhydrous solvents are considered essential for many coupling reactions to prevent hydrolysis of the active ester and to ensure optimal reactivity. ekb.eg

Solvent Viscosity : While less commonly the primary factor, highly viscous solvents can slow reaction rates by impeding the diffusion of reactants. numberanalytics.com

Table 2: Influence of Common Solvents on Active Ester Aminolysis

| Solvent | Type | Typical Effect on Reaction | Rationale |

| Dimethylformamide (DMF) | Polar Aprotic | Favorable | Good solvation of polar intermediates; widely used in peptide synthesis. oup.comcsic.es |

| Acetonitrile (MeCN) | Polar Aprotic | Favorable | Provides good yields and is relatively easy to remove. ekb.eg |

| Tetrahydrofuran (THF) | Moderately Polar Aprotic | Favorable | Often used for mixed anhydride (B1165640) and active ester methods. ekb.eg |

| Dichloromethane (DCM) | Nonpolar Aprotic | Less Favorable | May lead to lower yields and purity compared to more polar solvents. ekb.egpeptide.com |

| Water (in mixed systems) | Polar Protic | Complicates reaction | Can lead to hydrolysis of the active ester; requires strict pH control for selective aminolysis. oup.com |

Investigation of Side Reactions and Byproduct Formation in this compound Chemistry

Even in well-designed syntheses, side reactions can occur, leading to impurities and reduced yields.

Racemization : This is a major concern in peptide coupling. However, for this compound, the risk is minimal. The N-terminal Z-group is a urethane, which strongly suppresses the formation of the oxazolone intermediate responsible for racemization of the activated residue. alchemyst.co.uk Furthermore, the activated Proline residue cannot racemize, and the adjacent Glycine is achiral.

Formation of N-acylurea : If the this compound active ester is synthesized from Z-Gly-Pro-OH using a carbodiimide (B86325) like dicyclohexylcarbodiimide (B1669883) (DCC) and HOSu, any unreacted DCC can lead to side reactions. The primary side reaction of DCC is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is difficult to separate from the product. ekb.egluxembourg-bio.com

Side Reactions of the Succinimide (B58015) Moiety : The HOSu leaving group is generally stable, but under certain conditions, it can be involved in side reactions. It has been reported that reactions involving HOSu and carbodiimides can lead to the formation of succinimido-oxycarbonyl-β-alanine derivatives through a Lossen rearrangement, which can then be incorporated into the peptide chain. google.comelsevier.com

Dipeptide Formation during N-protection : If the starting material, Z-Gly-OH, is not pure, or if the conditions for its synthesis are not carefully controlled, the formation of Z-Gly-Gly-OH can occur, which would then be carried through to form an undesired Z-Gly-Gly-Pro-OSu impurity. elsevier.com

Table 3: Common Side Reactions in the Chemistry of this compound

| Side Reaction | Description | Common Cause | Mitigation Strategy |

| N-Acylurea Formation | Rearrangement of the O-acylisourea intermediate during synthesis of the active ester. | Use of carbodiimides (e.g., DCC) for activation. ekb.eggoogle.com | Careful control of stoichiometry and temperature; removal of the urea (B33335) byproduct by filtration. |

| Hydrolysis of Active Ester | Reaction of the OSu ester with water to revert to the carboxylic acid. | Presence of water in the reaction mixture. | Use of high-purity, anhydrous solvents. ekb.eg |

| β-Alanine Derivative Formation | Rearrangement and reaction of the succinimide ring. | Lossen rearrangement of HOSu-related species. google.comelsevier.com | Use of pre-formed, purified active esters; careful control of reaction conditions. |

| Racemization | Loss of stereochemical integrity at the α-carbon of the activated amino acid. | Oxazolone formation with non-urethane protecting groups. thieme-connect.de | Minimal risk due to the Z-group (urethane) and the Proline residue. alchemyst.co.uk |

Table of Compound Names

| Abbreviation / Trivial Name | Full Chemical Name |

| This compound | N-(Benzyloxycarbonyl)glycyl-L-proline N-hydroxysuccinimide ester |

| Z | Benzyloxycarbonyl |

| Gly | Glycine |

| Pro | Proline |

| OSu | N-hydroxysuccinimide ester |

| HOSu | N-hydroxysuccinimide |

| DCC | Dicyclohexylcarbodiimide |

| DMF | Dimethylformamide |

| THF | Tetrahydrofuran |

| MeCN | Acetonitrile |

| DCM | Dichloromethane |

| Fmoc | Fluorenylmethyloxycarbonyl |

| Boc | tert-Butoxycarbonyl |

Biochemical and Enzymatic Interactions Involving Z Gly Pro Osu Derived Structures

Substrate Specificity Studies of Proline-Specific Peptidases and Proteases

Proline-specific peptidases are a unique class of enzymes that recognize and cleave peptide bonds involving proline residues. Due to the conformational constraints imposed by proline's cyclic structure, these bonds are often resistant to degradation by general proteases. nih.govresearchgate.net The specificity of these enzymes is crucial for the controlled metabolism of many biologically active peptides. nih.govresearchgate.net Synthetic substrates derived from the Z-Gly-Pro motif are invaluable tools for characterizing the activity and specificity of these enzymes.

Z-Gly-Pro-pNA is a synthetic peptide substrate widely used in biochemical assays to measure the activity of prolyl endopeptidase (PEP), also known as post-proline cleaving enzyme. fishersci.comtribioscience.commedchemexpress.com This compound consists of a glycine-proline dipeptide with a benzyloxycarbonyl (Z) group protecting the N-terminus and a p-nitroanilide (pNA) group linked to the C-terminus. tribioscience.comglpbio.comcaymanchem.com

The utility of Z-Gly-Pro-pNA as a substrate lies in its chromogenic properties. fishersci.comglpbio.com Prolyl endopeptidase specifically cleaves the peptide bond on the carboxyl side of the proline residue. caymanchem.commdpi.com This enzymatic cleavage releases the p-nitroanilide moiety, a yellow-colored compound. caymanchem.com The amount of pNA released can be quantified by measuring the absorbance of light at a wavelength of 405 nM, providing a direct and continuous measure of the enzyme's activity. caymanchem.com This makes Z-Gly-Pro-pNA a valuable tool for enzyme kinetics studies, inhibitor screening, and the purification of prolyl endopeptidase. tribioscience.comcaymanchem.com

While both post-proline cleaving enzyme (prolyl endopeptidase) and post-proline dipeptidyl aminopeptidase exhibit high specificity for proline residues, their substrate requirements and mode of action are distinct. researchgate.netnih.gov Post-proline cleaving enzyme is an endopeptidase, meaning it cleaves internal peptide bonds within a polypeptide chain. researchgate.netnih.gov It specifically hydrolyzes peptides with the general structure Y-Pro-X, where Y is a peptide or a protected amino acid and X can be an amino acid, peptide, or other moiety. researchgate.net In contrast, post-proline dipeptidyl aminopeptidase is an exopeptidase that sequentially removes dipeptide units (X-Pro) from the N-terminus of a substrate. researchgate.net

Studies comparing these two enzymes have revealed key differences in their biochemical properties and substrate profiles, as detailed in the table below. researchgate.net

| Feature | Post-Proline Cleaving Enzyme (Endopeptidase) | Post-Proline Dipeptidyl Aminopeptidase (Exopeptidase) |

| Action | Cleaves internal Y-Pro-X bonds | Cleaves N-terminal X-Pro dipeptides |

| Typical Substrate | Z-Gly-Pro-Leu-Gly | Gly-Pro-β-naphthylamide |

| Inhibition | Inhibited by Z-Pro-D-Ala analogs | Competitively inhibited by X-Pro peptides |

| Molecular Weight | ~115,000 Da (dimer) | ~230,000 Da (dimer) |

| Affinity Chromatography | Binds to Z-Pro-D-Ala-poly(Lys)-Sepharose 4B | Does not bind to Z-Pro-D-Ala-poly(Lys)-Sepharose 4B |

| pH Optimum | 7.8 | 7.8 |

This table summarizes comparative data on Post-Proline Cleaving Enzyme and Post-Proline Dipeptidyl Aminopeptidase. researchgate.net

Enzyme Inhibition Research with Z-Gly-Pro-Derived Analogs

The development of specific inhibitors for proline-specific proteases is a significant area of research, driven by the roles these enzymes play in various physiological and pathological processes. nih.govresearchgate.netingentaconnect.com Analogs derived from the Z-Gly-Pro structure have proven to be effective scaffolds for designing potent and selective inhibitors.

Z-Gly-Pro-derived analogs can function as active site-directed inhibitors, which bind to the enzyme's catalytic center in a manner similar to a substrate before forming a stable, often covalent, bond with a key catalytic residue. nih.govbiorxiv.org This mechanism typically leads to irreversible inactivation of the enzyme. nih.gov

An exemplary active site-directed inhibitor is N-Benzyloxycarbonyl-Gly-Pro-diazomethyl ketone (Z-Gly-Pro-CHN2). nih.gov This compound was found to completely and irreversibly inactivate post-proline cleaving enzyme at low micromolar concentrations. nih.gov The inhibition is shown to be active-site directed because the presence of a known substrate, such as luliberin (LH-RH), protects the enzyme from inactivation by Z-Gly-Pro-CHN2. nih.gov Such inhibitors are crucial for studying enzyme mechanisms and can abolish the natural conformational dynamics of the enzyme by locking it into a specific state, often a "closed" conformation that prevents substrate access. nih.gov

The design of specific protease inhibitors is a major challenge, particularly when targeting enzymes with similar substrate specificities. nih.govnih.gov The Z-Gly-Pro motif provides a foundation for developing inhibitors with high selectivity. The evaluation of these inhibitors involves testing their potency against the target enzyme and their cross-reactivity against other related proteases. nih.govacs.org

The inhibitor Z-Gly-Pro-CHN2 serves as a prime example of a highly specific protease inhibitor designed from this motif. nih.gov Its specificity was demonstrated by its ability to completely inactivate post-proline cleaving enzyme from bovine brain without affecting other proteolytic enzymes, including post-proline dipeptidyl aminopeptidase, pyroglutamate aminopeptidase, or trypsin. nih.gov Further evaluation in vivo showed that intraperitoneal administration of this inhibitor to rats led to the complete inactivation of the target enzyme in all tissues studied, including the brain. nih.gov This highlights the potential of such compounds as valuable tools for investigating the physiological functions of specific enzymes in complex biological systems. nih.gov

| Inhibitor | Target Enzyme | Mechanism | Specificity |

| Z-Gly-Pro-CHN2 | Post-Proline Cleaving Enzyme | Active site-directed, irreversible | No effect on post-proline dipeptidyl aminopeptidase, pyroglutamate aminopeptidase, or trypsin |

This table provides a summary of the properties of the specific protease inhibitor Z-Gly-Pro-CHN2. nih.gov

Role of Z-Gly-Pro Motifs in the Metabolism and Processing of Biologically Active Peptides

The Gly-Pro sequence, the core of Z-Gly-Pro-OSu, is a common motif in many biologically active peptides, including neuropeptides and hormones. researchgate.netnih.gov The presence of proline often confers resistance to degradation by non-specific proteases, suggesting that proline-specific enzymes play a critical role in their regulation. nih.govresearchgate.net The cleavage of peptide bonds adjacent to proline residues is a key step in both the activation and inactivation of these signaling molecules. researchgate.net

For instance, prolyl endopeptidase (post-proline cleaving enzyme), which is assayed using Z-Gly-Pro-pNA, is known to cleave numerous neuroactive peptides in vitro. nih.govresearchgate.net The development of specific inhibitors like Z-Gly-Pro-CHN2 provides a means to explore the precise role of this enzyme in the metabolism of neuropeptides in vivo. nih.gov Furthermore, naturally occurring peptides containing the Gly-Pro motif, such as Glycine-Proline-Glutamate (GPE), a metabolite of insulin-like growth factor (IGF)-I, have been shown to possess neuroprotective properties and can influence signaling pathways related to inflammation and Aβ peptide degradation in models of Alzheimer's disease. mdpi.com This demonstrates that the Gly-Pro motif is not just a structural element but is integral to the function and metabolic regulation of important bioactive peptides. mdpi.com

Enzymatic Assembly and Disassembly Mechanisms of Peptides (General Context)

The enzymatic processes governing the assembly and disassembly of peptides are fundamental to numerous biological functions. These reactions are catalyzed by specific enzymes, primarily proteases, which can act in both synthetic (anabolic) and degradative (catabolic) directions depending on the reaction conditions. The unique properties of the this compound compound, particularly the proline residue and the activated N-hydroxysuccinimide (OSu) ester, position it at the interface of chemical synthesis and enzymatic manipulation.

Enzymatic Assembly of Peptides

While this compound is primarily a reagent for chemical peptide synthesis due to the highly reactive OSu group, the principles of enzymatic peptide ligation offer a framework for understanding how such structures could be assembled biologically. google.comchemicalbook.comnbinno.com Proteases, which normally hydrolyze peptide bonds, can be coaxed to catalyze their formation under specific conditions, a process often referred to as "reversed proteolysis" mdpi.com. This can be achieved through either thermodynamic or kinetic control.

Under thermodynamic control , the equilibrium of the hydrolysis reaction is shifted towards synthesis. This is typically achieved by minimizing the water content in the reaction medium, for instance, by using organic solvents mdpi.com. In this scenario, a protease would facilitate the condensation of a carboxyl group and an amino group to form a peptide bond.

Kinetic control , on the other hand, involves the use of an activated carboxyl group, much like the OSu ester in this compound mdpi.com. In this approach, a protease, such as a serine protease, can catalyze the aminolysis of the activated ester. The reaction proceeds via a two-step mechanism. First, a nucleophilic residue in the enzyme's active site (e.g., serine) attacks the carbonyl carbon of the activated ester, forming a covalent acyl-enzyme intermediate and releasing the OSu leaving group cmu.eduwikipedia.org. In the second step, the amino group of the incoming peptide or amino acid attacks the acyl-enzyme intermediate, leading to the formation of a new peptide bond and regeneration of the free enzyme mdpi.comnih.gov. This process is generally faster than thermodynamically controlled synthesis nih.gov.

The specificity of the enzyme dictates which amino acid or peptide can be ligated. For a this compound derived structure, an enzyme with specificity for proline at the P1' position (the position immediately following the scissile bond) would be required for efficient assembly.

Enzymatic Disassembly of Peptides

The disassembly, or hydrolysis, of peptides derived from this compound is a more straightforward enzymatic process, primarily carried out by a class of enzymes known as Post-Proline Cleaving Enzymes (PPCEs) mdpi.comnih.gov. These enzymes are specialized proteases that recognize and cleave peptide bonds at the carboxyl side of proline residues mdpi.comnih.govnih.gov. The presence of the proline residue in the Gly-Pro motif makes peptides derived from this compound prime substrates for these enzymes.

PPCEs are found in various organisms, from microbes to humans, and play crucial roles in the metabolism of proline-rich peptides and proteins nih.govpreprints.org. They are predominantly serine proteases, utilizing a catalytic triad (typically Ser-His-Asp) in their active site to effect hydrolysis wikipedia.orgnih.gov. The catalytic mechanism is analogous to that of other serine proteases cmu.eduwikipedia.org.

The general mechanism for the hydrolysis of a peptide bond C-terminal to a proline residue by a PPCE involves the following steps cmu.eduwikipedia.orgyoutube.com:

Substrate Binding : The proline-containing peptide binds to the active site of the PPCE. The enzyme's specificity pocket recognizes the proline residue.

Nucleophilic Attack : The hydroxyl group of the catalytic serine residue, activated by the nearby histidine, performs a nucleophilic attack on the carbonyl carbon of the peptide bond following the proline wikipedia.org. This forms a transient tetrahedral intermediate.

Formation of Acyl-Enzyme Intermediate : The tetrahedral intermediate collapses, leading to the cleavage of the peptide bond. The N-terminal portion of the substrate (containing the proline) forms a covalent acyl-enzyme intermediate with the serine residue, while the C-terminal portion is released cmu.edu.

Deacylation : A water molecule, activated by the histidine residue, attacks the acyl-enzyme intermediate wikipedia.org.

Release of Product : This leads to the formation of another tetrahedral intermediate, which then breaks down, releasing the N-terminal peptide with a newly formed carboxyl group and regenerating the active enzyme wikipedia.org.

Several families of peptidases exhibit post-proline cleaving activity. A prominent example is the S9 family of serine proteases, which includes prolyl oligopeptidase (POP) and dipeptidyl peptidase IV (DPP-IV) nih.govnih.govpreprints.org. POP is an endopeptidase that cleaves peptides internally at the C-terminus of proline residues, while DPP-IV is an exopeptidase that cleaves dipeptides from the N-terminus of peptides, with a high preference for proline at the second position google.com.

The table below summarizes key enzymes involved in the cleavage of peptide bonds C-terminal to proline residues.

| Enzyme Family | Enzyme Example | Catalytic Type | Cleavage Specificity |

| S9 | Prolyl Oligopeptidase (POP) | Serine Endopeptidase | Cleaves peptide bonds C-terminal to proline residues within a peptide chain. nih.govnih.gov |

| S9 | Dipeptidyl Peptidase IV (DPP-IV) | Serine Exopeptidase | Cleaves an N-terminal X-Pro dipeptide from a peptide chain. google.com |

| S28 | Prolyl Endopeptidase (from Aspergillus niger) | Serine Endopeptidase | Cleaves peptide bonds C-terminal to proline, particularly in acidic conditions. google.combiorxiv.org |

| MEROPS Family S33 | Prolyl Aminopeptidase (PAP) | Serine Exopeptidase | Specifically removes a single proline residue from the N-terminus of a peptide. researchgate.net |

Recent research has also indicated that some PPCEs, such as Aspergillus niger prolyl endopeptidase (AnPEP), can exhibit specificity for reduced cysteine residues in addition to proline biorxiv.orgnih.gov.

Advanced Research Perspectives and Future Directions in Z Gly Pro Osu Chemistry

Computational Chemistry and Molecular Modeling Approaches Applied to Z-Gly-Pro-OSu Reactivity

Computational chemistry and molecular modeling have emerged as indispensable tools for elucidating the intricate details of chemical reactivity, and their application to this compound is providing unprecedented insights into its behavior. These theoretical approaches allow researchers to probe conformational landscapes, simulate reaction dynamics, and calculate the energetics of transition states, all of which are critical for understanding and predicting the outcomes of reactions involving this important dipeptide derivative.

Theoretical Studies on Conformational Preferences and Energetics of Z-Gly-Pro-Containing Structures

The conformational flexibility of peptides is a key determinant of their biological activity and chemical reactivity. In the case of this compound, the presence of the proline residue introduces significant conformational constraints due to its cyclic side chain. Theoretical studies, often employing density functional theory (DFT) and ab initio methods, have been instrumental in exploring the conformational preferences of Z-Gly-Pro-containing structures. researchgate.netnih.govnih.gov

Research has shown that the peptide bond preceding a proline residue can exist in either a cis or trans conformation, with the trans form generally being more stable. acs.org However, the energy barrier for isomerization is relatively low, and the cis population can be significant, especially in certain solvent environments. nih.govacs.org Computational studies on model dipeptides like Ac-Pro-NHMe have revealed that the relative stability of cis and trans conformers is influenced by factors such as solvent polarity and the nature of the N-terminal acyl group. nih.gov For instance, increasing solvent polarity tends to favor the polyproline II (PPII)-like structure with all-trans peptide bonds. acs.org

Furthermore, the puckering of the proline ring itself (up or down pucker) adds another layer of conformational complexity. acs.org Theoretical calculations have shown that these puckering preferences are coupled to the backbone conformation and can be influenced by the surrounding chemical environment. acs.org In Z-Gly-Pro-OH, a related precursor, studies have identified two main conformers in the gas phase: an extended β-strand type structure and a folded structure stabilized by an O-H···π interaction. researchgate.net These findings highlight the rich conformational landscape of even simple Z-Gly-Pro derivatives and underscore the power of computational methods in dissecting these subtle energetic differences.

Table 1: Key Conformational Features of Proline-Containing Peptides

| Feature | Description | Influencing Factors | Computational Methods |

| Cis/Trans Isomerization | The peptide bond preceding proline can exist in either a cis or trans conformation. | Solvent polarity, N-terminal group, steric hindrance. nih.govacs.org | DFT, Ab initio, SCRF. nih.govnih.gov |

| Proline Ring Pucker | The five-membered ring of proline can adopt different puckered conformations (e.g., up or down). | Backbone conformation, solvent. acs.org | X-ray crystallography analysis, Ab initio calculations. nih.gov |

| Backbone Dihedral Angles | The φ (phi) and ψ (psi) angles of the peptide backbone determine the overall fold. | Intramolecular hydrogen bonding, steric interactions. tdx.cat | NMR spectroscopy, Molecular dynamics. nih.govcapes.gov.br |

| Hydrogen Bonding | Intramolecular hydrogen bonds, such as C5 and C7 interactions, stabilize specific conformations. | Amino acid sequence, solvent. researchgate.netnih.gov | IR spectroscopy, DFT calculations. researchgate.net |

Molecular Dynamics Simulations of this compound in Reaction Environments

While static quantum chemical calculations provide valuable information about the energetics of different conformers, molecular dynamics (MD) simulations offer a dynamic picture of how this compound behaves in a reaction environment. mdpi.comarxiv.orgmdpi.com MD simulations can track the movements of every atom in the system over time, providing insights into solvent effects, conformational changes during a reaction, and the formation of pre-reaction complexes.

Simulations of N-succinimidyl esters in solution can reveal how the solvent shell organizes around the reactive ester and how this organization influences the approach of a nucleophile. mdpi.com For a reaction involving this compound, MD simulations could be used to study the conformational transitions of the dipeptide backbone in different solvents and how these transitions affect the accessibility of the activated carbonyl group to an incoming amine. This is particularly relevant given the known influence of solvent on the cis/trans equilibrium of the Gly-Pro bond. acs.org

Furthermore, MD simulations can be employed to explore the initial binding events between this compound and a target molecule in a bioconjugation reaction. By simulating the system in explicit solvent, researchers can gain a more realistic understanding of the intermolecular forces that govern the recognition and binding process, paving the way for the rational design of more efficient bioconjugation strategies. biorxiv.orgcore.ac.uk

Quantum Chemical Calculations of Transition States in this compound Reactions

The heart of understanding a chemical reaction lies in characterizing its transition state—the highest energy point along the reaction pathway. Quantum chemical calculations, particularly those based on DFT, are powerful tools for locating and analyzing the geometry and energy of transition states in reactions involving this compound. mdpi.comcuni.czscirp.orgnih.govacs.org

For the aminolysis of the N-succinimidyl ester of this compound, quantum chemical calculations can elucidate the detailed mechanism of the reaction. This includes determining whether the reaction proceeds through a concerted or a stepwise mechanism involving a tetrahedral intermediate. acs.org The calculations can also quantify the activation energy barrier, which is directly related to the reaction rate. scirp.org

Studies on similar peptide bond formation reactions have shown that the nature of the amino acid side chains and the presence of catalysts can significantly influence the activation energy. mdpi.comscirp.org For this compound, theoretical calculations could investigate how the benzyloxycarbonyl protecting group and the proline residue affect the stability of the transition state. For instance, the electron-withdrawing nature of the Z-group may influence the electrophilicity of the carbonyl carbon, while the steric bulk of the proline ring could impact the approach of the nucleophile. These calculations can provide a detailed, atomistic understanding of the factors that control the reactivity of this compound.

Integration of this compound in Automated Synthesis Platforms

The demand for synthetic peptides for research, therapeutic, and diagnostic applications has driven the development of automated synthesis platforms. peptide.combiorxiv.org The integration of activated amino acid derivatives like this compound into these platforms offers a streamlined approach for the efficient incorporation of the Gly-Pro motif into peptide sequences.

Automated solid-phase peptide synthesis (SPPS) relies on the sequential addition of protected amino acids to a growing peptide chain that is anchored to a solid support. peptide.comosti.gov The use of pre-activated esters, such as the N-succinimidyl ester of Z-Gly-Pro, can offer advantages in terms of coupling efficiency and reduced side reactions compared to in situ activation methods. google.com Recent advancements have led to the development of fully automated platforms for the synthesis of complex peptides, including those with modified backbones like azapeptides. biorxiv.org The use of stable, pre-activated building blocks is a key enabler for such automated systems. biorxiv.org

The compatibility of this compound with the reagents and conditions used in automated SPPS, particularly the deprotection and coupling steps, is a critical consideration. The benzyloxycarbonyl (Z) group is typically removed by hydrogenolysis, which may require conditions that are orthogonal to the standard Fmoc-based SPPS chemistry. iris-biotech.de However, for specific applications or in combination with other protecting group strategies, the use of Z-protected dipeptides can be advantageous. The development of new linker and cleavage strategies continues to expand the scope of automated peptide synthesis, and the integration of building blocks like this compound will likely play a role in the synthesis of specialized peptides.

Exploration of this compound and Its Analogs in Bioconjugation Strategies

Bioconjugation, the covalent attachment of a synthetic molecule to a biomolecule, is a powerful tool in chemical biology and drug development. This compound and its analogs are valuable reagents in this field, particularly for the modification of proteins and other biomolecules. mdpi.com

The N-succinimidyl ester of this compound reacts readily with primary amino groups, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds. frontiersin.org The Gly-Pro motif can be of interest for several reasons. Proline-containing sequences are often recognized by specific enzymes, and the incorporation of this motif can be used to create substrates or inhibitors for these enzymes. encyclopedia.pubresearchgate.netnih.govtandfonline.com For example, Z-Gly-Pro-AMC is a known fluorogenic substrate for prolyl endopeptidase. medchemexpress.comgoogle.com

Furthermore, the "proline editing" approach demonstrates the versatility of incorporating modified proline residues into peptides to introduce a wide range of functionalities. nih.govcapes.gov.brnih.gov This technique allows for the site-specific introduction of probes, crosslinkers, and other chemical handles for bioconjugation. nih.govcapes.gov.br While this method starts with hydroxyproline, the principle of using a proline-containing building block as a scaffold for further modification is highly relevant. Analogs of this compound with different protecting groups or with modifications on the proline ring could be designed to expand the toolbox of bioconjugation reagents.

Table 2: Applications of Proline-Containing Moieties in Bioconjugation

| Application | Description | Example |

| Enzyme Substrates/Inhibitors | The Gly-Pro sequence is a recognition motif for certain proteases, such as prolyl endopeptidase. | Z-Gly-Pro-AMC is a fluorogenic substrate used to assay enzyme activity. medchemexpress.comgoogle.com |

| Site-Specific Modification | Introduction of reactive handles via modified proline residues for subsequent bioorthogonal reactions. | Peptides containing modified prolines with azide (B81097) or alkyne groups for "click" chemistry. nih.govcapes.gov.br |

| Protein Labeling | Covalent attachment of tags (e.g., fluorescent dyes, biotin) to proteins via reaction with lysine residues. | Reaction of an NHS-ester of a proline-containing tag with surface-exposed lysines on a protein. |

| Drug Delivery | Conjugation of drugs to targeting ligands that contain proline motifs. | Development of fibroblast activation protein (FAP) ligands for targeted drug delivery. google.com |

Research into this compound Analogs with Tuned Reactivity or Enhanced Selectivity

The rationale for developing such analogs is rooted in the need for molecules with improved potency, selectivity, and optimized physicochemical properties. tandfonline.com For instance, in the context of enzyme inhibition or targeted protein labeling, enhanced selectivity minimizes off-target effects, while tuned reactivity can ensure the reaction proceeds efficiently under specific physiological conditions. binghamton.edukyoto-u.ac.jp

Strategies for Modifying Reactivity and Selectivity:

Researchers have explored several avenues to create this compound analogs with tailored properties. These strategies often involve substitutions on the proline ring, replacement of the flanking glycine (B1666218) residue, or altering the peptide backbone itself.

Proline Ring Modifications: The pyrrolidine (B122466) ring of proline is a key element for molecular recognition by many enzymes. tandfonline.com Its conformation influences how a peptide substrate or inhibitor fits into an enzyme's active site. The synthetic flexibility of the pyrrolidine moiety allows for diverse substitutions, which can lead to derivatives with improved potency and selectivity. tandfonline.com For example, the introduction of alkyl or other functional groups at the 3-, 4-, or 5-positions of the proline ring can induce a preference for a cis or trans conformation of the peptide bond, thereby enhancing binding affinity to a specific target. thieme-connect.de Similarly, analogs incorporating modifications like methylproline have been shown to exhibit higher affinity for certain receptors compared to their unsubstituted counterparts. newdrugapprovals.orgnewdrugapprovals.org

Amino Acid Substitution and Extension: The residues flanking the proline are critical for substrate specificity in many proteases. google.com Post-proline cleaving enzymes, for instance, recognize the Y-Pro-X sequence, where the nature of Y and X significantly impacts the rate of hydrolysis. researchgate.net By replacing the N-terminal glycine in this compound with other amino acids (e.g., Alanine), the selectivity profile of the resulting molecule can be altered. researchgate.net Research on Fibroblast Activation Protein (FAP), a proline-specific serine protease, has shown a preference for a hydrophobic residue at the C-terminal side of the scissile Pro-X bond, indicating that extending the peptide chain with specific residues can enhance selectivity. google.com

Conformational Constraint via Cyclization: A powerful strategy to enhance both selectivity and stability is through macrocyclization. nih.gov Cyclic peptides have a more limited conformational flexibility, which can pre-organize the molecule into a bioactive conformation, leading to higher binding affinity and enhanced resistance to proteases. nih.gov While this compound is a linear peptide fragment, research on other proline-containing peptide inhibitors demonstrates the success of this approach. For example, cyclic peptide inhibitors of the human peptidyl-prolyl isomerase Pin1, containing a proline analog (L-piperidine-2-carboxylic acid), have been developed with low nanomolar inhibition constants. nih.gov This highlights the potential for designing cyclic analogs based on the Gly-Pro motif for superior target engagement.

Self-Immolative Linkers: The inherent chemical properties of the Gly-Pro sequence can be harnessed to create systems with highly tuned reactivity. The Gly-Pro dipeptide, upon cleavage of an N-terminal blocking group, can undergo rapid cyclization to form a diketopiperazine. binghamton.edu This self-immolative property has been exploited in the design of antibody-drug conjugate (ADC) linkers. binghamton.edu In this system, a linker containing the Val-Cit-Gly-Pro sequence is cleaved by cathepsin, releasing the Gly-Pro-drug conjugate. The subsequent cyclization of the Gly-Pro unit releases the alcohol-containing payload, demonstrating a precisely controlled, enzyme-triggered release mechanism. binghamton.edu This represents an advanced application of tuned reactivity based on the core proline dipeptide structure.

The table below summarizes various modification strategies and their documented effects on the reactivity and selectivity of proline-containing peptides, providing a framework for the rational design of this compound analogs.

| Modification Strategy | Analog Example/Class | Observed Effect | Potential Application for this compound Analogs | Reference(s) |

| Proline Ring Substitution | Peptides with 4-aryl-3-benzoyl-5-phenylspiro[pyrrolidine-2,3-indolin]-2-one | Improved potency and selectivity for target enzymes. | Designing inhibitors with higher affinity for specific prolyl peptidases. | tandfonline.com |

| Proline Ring Substitution | Peptides with methylproline (PMe) | Higher affinity for glutamate (B1630785) receptors compared to the parent peptide. | Enhancing binding to specific protein targets. | newdrugapprovals.orgnewdrugapprovals.org |

| Peptide Chain Extension | Z-Gly-Pro-Leu-Gly | Serves as a specific substrate for post-proline cleaving enzyme. | Creating more selective substrates or inhibitors for specific proteases. | researchgate.net |

| Conformational Constraint | cyclo(D-Ala-Sar-D-pThr-Pip-Nal) (Pip = proline analog) | Potent and selective inhibition of Pin1 with low nanomolar KD values. | Development of highly potent and stable enzyme inhibitors. | nih.gov |

| Self-Immolative Systems | ValCitGlyPro-payload | Enzyme-triggered, rapid cyclization to release an alcohol-containing payload. | Designing probes or drug delivery systems with controlled release mechanisms. | binghamton.edu |

Future research in this area will likely focus on combining these strategies to create multifunctional this compound analogs. For example, a cyclized, proline-modified peptide could offer both high selectivity and enhanced in vivo stability, making it a promising candidate for therapeutic or diagnostic applications. nih.govnih.gov The use of computational modeling to predict the effects of specific modifications on binding affinity and reactivity will also be crucial in accelerating the discovery of next-generation analogs.

Q & A

Q. How can researchers ensure reproducibility in this compound’s crystallography studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.